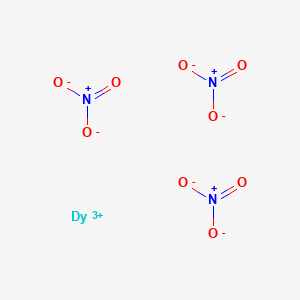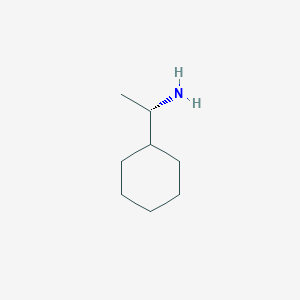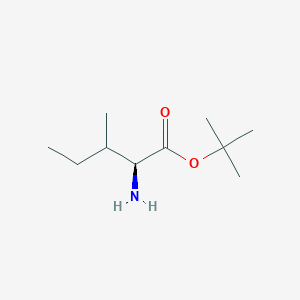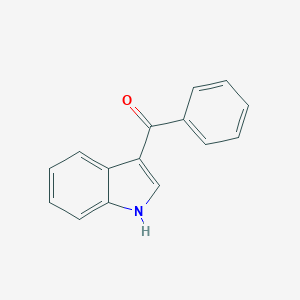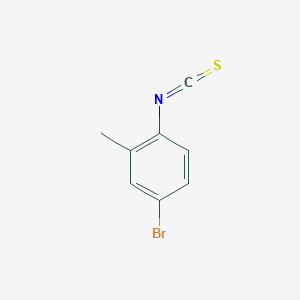
Molybdenum dioxide
Vue d'ensemble
Description
Molybdenum dioxide (MoO2) is a transition metal oxide known for its metal-like electrical conductivity and high catalytic activity, particularly in the reforming of hydrocarbons. It is a versatile material used in various high-value research and commercial applications due to its excellent chemical and physical characteristics. These characteristics make MoO2 suitable for use in optical, electronic, catalytic, bio, and energy systems. The ability to manipulate its crystal structure, morphology, oxygen vacancies, and dopants by varying the oxidation states allows for the engineering of its electronic states to suit specific applications .
Synthesis Analysis
The synthesis of MoO2 can be achieved through various techniques, which are designed to fabricate the material in different morphologies and particle sizes. Common methods include processing from molybdenum ore and reduction from MoO3. These methods emphasize reduction mechanisms and kinetic considerations. Solution-based and gas phase synthesis techniques are also employed, with the aim of achieving unique morphologies, such as nanoscale MoO2, which is of particular interest for technological applications like catalysts for partial oxidation of hydrocarbons, solid oxide fuel cell anodes, and lithium-ion battery anodes .
Molecular Structure Analysis
The molecular structure of MoO2 has been studied through different methods, including gas electron diffraction, which determined that molybdenum oxide tetrachloride has a square pyramidal structure. This structure is similar to that of gaseous tungsten oxide tetrachloride. The infrared spectra of these compounds have also been measured to further understand their molecular structure .
Chemical Reactions Analysis
This compound is involved in various chemical reactions due to its catalytic properties. For instance, nanostructured forms of molybdenum disulfide/dioxide have shown high selectivity for hydrogenation over sulfur removal in catalytic activity measurements. The reactions of molybdenum complexes with carboxylic acids and carbon dioxide have also been explored, demonstrating the potential for carbon dioxide fixation utilizing the trans effect of a silyl ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of MoO2 are influenced by its synthesis and molecular structure. High-pressure this compound (HP-MoO2) has been synthesized under specific conditions, revealing a new polymorph that is diamagnetic and crystallizes in the orthorhombic crystal system. Theoretical investigations using density-functional theory (DFT) indicate that this new compound is slightly metastable at ambient pressure compared to the thermodynamically stable monoclinic MoO2. These properties are crucial for the material's functionality in various applications10.
Applications De Recherche Scientifique
Synthesis and Applications
MoO2 is known for its unusual metal-like electrical conductivity and high catalytic activity, particularly in reforming hydrocarbons. It is synthesized through various techniques to achieve different morphologies and particle sizes, which are critical for its technological applications. These include use as catalysts for hydrocarbon oxidation, solid oxide fuel cell anodes, and lithium-ion battery anodes (Ellefson et al., 2012).
Liquid Phase Exfoliation for Battery Applications
The liquid phase exfoliation of MoO2 in solvents like isopropanol yields nanosheets that are beneficial for lithium-ion battery anodes. This process produces MoO2 with size-dependent optical properties and contributes significantly to the capacity of lithium-ion batteries (Boland et al., 2019).
Electronic Transport in Thin Films
MoO2 thin films exhibit mixed ionic electronic conductivity, making them potential candidates for energy storage and conversion applications. The electronic conduction mechanism in these films is complex and involves various factors like temperature dependence and electron mobility (Harrison et al., 2015).
High Electrical Conductivity of Nanorods
Individual MoO2 nanorods, synthesized using chemical vapor deposition, have shown high electrical conductivity, making them suitable for battery applications. The electrical properties of these nanorods indicate a strong potential for use in electronic devices (Xie et al., 2017).
Catalysis and Energy Applications
The versatility of MoO2 in terms of chemical and physical characteristics allows its use in catalysis and energy systems. The variations in oxidation states and crystal structures of MoO2 make it highly tunable for incorporation into different applications (De Castro et al., 2017).
Co-Catalyst for Photocatalytic Hydrogen Production
MoO2 has been used as a co-catalyst for enhancing photocatalytic hydrogen production. Its unique properties, when combined with other semiconductors, improve the efficiency of solar hydrogen production (Shah et al., 2022).
Room-Temperature Synthesis and Patterning
A novel method for room-temperature synthesis and patterning of MoO2 offers potential applications in electronics, energy storage, and biosensing. This method utilizes liquid metal-assisted deposition, highlighting the versatility of MoO2 in various technological fields (Wang et al., 2021).
Mécanisme D'action
Target of Action
Molybdenum dioxide (MoO2) is a transition metal oxide that primarily targets hydrocarbons . It exhibits high catalytic activity towards the reforming of hydrocarbons . This makes it a key player in various industrial processes, particularly those involving hydrocarbon reforming .
Mode of Action
The interaction of MoO2 with its targets involves a complex process of electron transfer and redox reactions . MoO2 exhibits metal-like electronic conductivity due to the existence of delocalized electrons in its valence band . This unique property allows it to participate in the catalytic reforming of hydrocarbons . It has also been reported to catalyze the dehydrogenation of alcohols .
Biochemical Pathways
The biochemical pathways affected by MoO2 are primarily those involving hydrocarbon reforming . The compound’s high catalytic activity enables it to facilitate the transformation of hydrocarbons, leading to various downstream effects in the associated biochemical pathways .
Pharmacokinetics
Its solubility and other physical properties suggest that its bioavailability could be influenced by these factors
Result of Action
The primary result of MoO2’s action is the reforming of hydrocarbons . This can lead to various molecular and cellular effects, depending on the specific context and conditions . For instance, in the context of lithium-ion batteries, MoO2 has been suggested as a potential anode material .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Molybdenum dioxide plays a significant role in biochemical reactions, particularly as a component of the molybdenum cofactors (Moco) . These cofactors are essential for a group of redox enzymes, which catalyze a wide variety of transformations at carbon, sulfur, and nitrogen atoms .
Cellular Effects
The cellular effects of MoO2 are primarily related to its role in the function of molybdoenzymes . These enzymes, which require Moco for their activity, are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MoO2 involves its incorporation into Moco, which is then used by molybdoenzymes . The biosynthesis of Moco involves the formation of cyclic pyranopterin monophosphate, the formation of molybdopterin (MPT), and the insertion of molybdenum into MPT to form Moco .
Metabolic Pathways
MoO2 is involved in the metabolic pathways of Moco biosynthesis . It interacts with various enzymes and cofactors during these processes .
Transport and Distribution
The transport and distribution of MoO2 within cells and tissues are related to its role in Moco biosynthesis
Subcellular Localization
The subcellular localization of MoO2 is related to its role in Moco biosynthesis
Propriétés
IUPAC Name |
dioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJCZRRLLQGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO2 | |
| Record name | molybdenum(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879986 | |
| Record name | Molybdenum dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead-gray solid; [Hawley] Red-brown odorless powder; Insoluble in water; [MSDSonline] Solid (dark blue crystals) that is a metallic conductor and weakly paramagnetic; [Ullmann] | |
| Record name | Molybdenum(IV) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18868-43-4 | |
| Record name | Molybdenum dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18868-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum oxide (MoO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum oxide (MoO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum dioxide?
A1: The molecular formula of this compound is MoO2. Its molecular weight is 127.94 g/mol.
Q2: What are some common methods for synthesizing MoO2 nanoparticles?
A2: MoO2 nanoparticles have been successfully synthesized using various methods, including:
- Hydrothermal synthesis: [] This method offers control over particle size and morphology by adjusting reaction parameters like temperature and time.
- Mechanochemical activation: [] This technique involves milling MoO2 with other materials to create nanostructures with different molarities.
- Reduction of molybdenum trioxide (MoO3): [, , , , ] This can be achieved through hydrogen reduction under controlled temperature trends and with the addition of elements like aluminum and calcium oxide.
- Chemical vapor transport: [] This method allows for the synthesis of phase-pure MoO2 by controlling parameters like reduction temperature and water influx.
- Liquid-metal-assisted deposition: [] This technique enables room-temperature deposition and patterning of MoO2 on various substrates.
Q3: How does the choice of synthesis method influence the properties of MoO2?
A: The synthesis method significantly impacts the resulting MoO2's particle size, morphology, and even its electronic properties. For instance, hydrogen reduction of MoO3 under different temperature trends can yield MoO2 particles with varying sizes and oxygen content []. Similarly, using different molar ratios during mechanochemical activation can alter the crystallite size and lattice parameters of the resulting MoO2-hematite nanostructures [].
Q4: What are some notable properties of this compound?
A4: MoO2 exhibits several interesting properties, including:
- High electrical conductivity: [, , ] MoO2 possesses metallic-like electrical conductivity, making it suitable for applications like electrodes and sensors.
- Good chemical stability: [] This makes it a suitable catalyst for various reactions.
- Unique optical properties: [] MoO2 displays plasmonic properties in the visible and near-infrared regions.
Q5: How does the presence of carbon influence the properties of this compound?
A5: Incorporating carbon, often as a coating, can enhance MoO2's performance in various applications. For example, a carbon coating can:
- Improve electrical conductivity: [, ] This is particularly beneficial for its use in energy storage devices.
- Enhance stability: [, ] Carbon coating can prevent aggregation and improve the cycling stability of MoO2 in batteries.
- Increase surface area: [] This can lead to more active sites for catalytic reactions.
Q6: What is the role of oxygen vacancies in this compound's performance?
A: Oxygen vacancies in MoO2 can significantly enhance its catalytic activity. For example, in oxidative desulfurization (ODS), they act as active sites for the adsorption and oxidation of sulfur compounds [, ].
Q7: What are some prominent catalytic applications of MoO2?
A7: MoO2 has shown promise in catalyzing various reactions, including:
- Oxidative desulfurization (ODS): [, , ] MoO2 nanoparticles embedded in carbon nanofibers have exhibited high efficiency in removing sulfur compounds from liquid fuels.
- Hydrogen evolution reaction (HER): [, , ] MoO2-based materials, particularly when doped with other elements like ruthenium, show potential as electrocatalysts for HER in alkaline media.
- Hydroliquefaction of biomass: [] MoO2/SiO2 catalysts have demonstrated efficiency in converting sawdust into bio-oil.
- Hydrogenation of benzene: [] MoO2 deposited on nickel exhibits a synergetic effect, enhancing the catalytic activity for benzene hydrogenation.
Q8: How do carbon nanoreactors contribute to the catalytic activity of MoO2 in desulfurization?
A: Carbon nanoreactors encapsulating MoO2 nanoparticles [] act as nanoscale reaction vessels, enhancing the desulfurization process through:
Q9: Have there been computational studies conducted on this compound?
A9: Yes, computational chemistry has been employed to study MoO2. For example:
- Density functional theory (DFT) calculations: These studies have been used to investigate the electronic structure and properties of MoO2, including the role of oxygen vacancies in its catalytic activity [, ].
- Simulations: Simulations have been used to study the behavior of MoO2 under different conditions, such as high pressure, leading to the discovery of a new polymorph, HP-MoO2 [].
Q10: What are some potential applications of MoO2 beyond catalysis?
A10: MoO2's diverse properties make it suitable for various other applications, including:
- Energy storage: [, , , , ] Its high capacity and good rate capability make it promising as an anode material for lithium-ion batteries and supercapacitors.
- Sensors: [, ] MoO2's electrical conductivity and sensitivity to various analytes make it a suitable material for electrochemical sensors.
- Optoelectronics: [] Its plasmonic properties in the visible and near-infrared regions make it attractive for applications in photothermal therapy and photocatalysis.
- Flexible electronics: [, ] The ability to deposit MoO2 on flexible substrates opens up possibilities for its use in wearable electronics and soft actuators.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





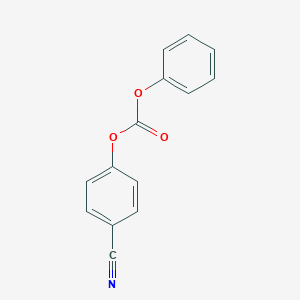
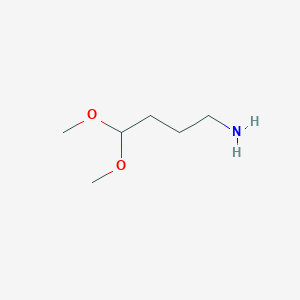
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)

